molecular formula C17H20O5 B14902586 (3aR,5S,6R,6aR)-6-(Benzyloxy)-2,2-dimethyl-6-vinyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde

(3aR,5S,6R,6aR)-6-(Benzyloxy)-2,2-dimethyl-6-vinyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde

Cat. No.: B14902586
M. Wt: 304.34 g/mol
InChI Key: KTZKPWSSHNQZKG-JYYAWHABSA-N
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Description

(3aR,5S,6R,6aR)-6-(Benzyloxy)-2,2-dimethyl-6-vinyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde is a complex organic compound characterized by its unique structure, which includes a benzyloxy group, a vinyl group, and a tetrahydrofuro[2,3-d][1,3]dioxole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,5S,6R,6aR)-6-(Benzyloxy)-2,2-dimethyl-6-vinyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the tetrahydrofuro[2,3-d][1,3]dioxole ring system through a series of cyclization reactions. The benzyloxy and vinyl groups are then introduced via selective functionalization reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, with modifications to improve efficiency and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

(3aR,5S,6R,6aR)-6-(Benzyloxy)-2,2-dimethyl-6-vinyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields the corresponding carboxylic acid, while reduction yields the corresponding alcohol .

Scientific Research Applications

Chemistry

In chemistry, (3aR,5S,6R,6aR)-6-(Benzyloxy)-2,2-dimethyl-6-vinyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound may be explored for its potential biological activities. Its structural features suggest that it could interact with biological targets, making it a candidate for drug discovery and development .

Industry

In industry, this compound could be used in the development of new materials with specific properties. For example, its incorporation into polymer matrices could enhance the mechanical or thermal properties of the resulting materials .

Mechanism of Action

The mechanism of action of (3aR,5S,6R,6aR)-6-(Benzyloxy)-2,2-dimethyl-6-vinyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydrofuro[2,3-d][1,3]dioxole derivatives, such as:

Uniqueness

The uniqueness of (3aR,5S,6R,6aR)-6-(Benzyloxy)-2,2-dimethyl-6-vinyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde lies in its specific combination of functional groups and stereochemistry.

Properties

Molecular Formula

C17H20O5

Molecular Weight

304.34 g/mol

IUPAC Name

(3aR,5S,6R,6aR)-6-ethenyl-2,2-dimethyl-6-phenylmethoxy-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole-5-carbaldehyde

InChI

InChI=1S/C17H20O5/c1-4-17(19-11-12-8-6-5-7-9-12)13(10-18)20-15-14(17)21-16(2,3)22-15/h4-10,13-15H,1,11H2,2-3H3/t13-,14+,15-,17-/m1/s1

InChI Key

KTZKPWSSHNQZKG-JYYAWHABSA-N

Isomeric SMILES

CC1(O[C@H]2[C@@H](O1)O[C@@H]([C@@]2(C=C)OCC3=CC=CC=C3)C=O)C

Canonical SMILES

CC1(OC2C(O1)OC(C2(C=C)OCC3=CC=CC=C3)C=O)C

Origin of Product

United States

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